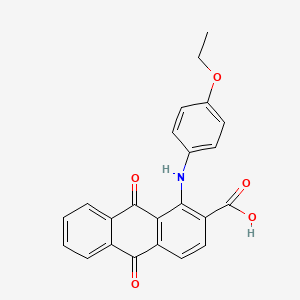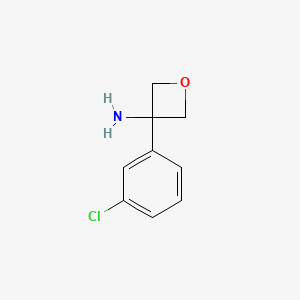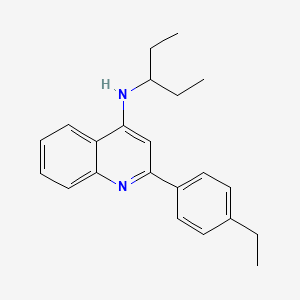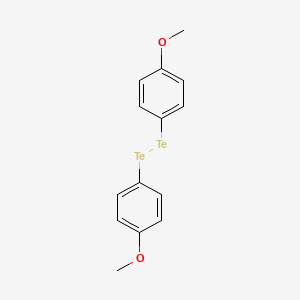
Ditelluride, bis(4-methoxyphenyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-bis(4-methoxyphenyl)ditellane: is an organotellurium compound with the molecular formula C14H14O2Te2 It is characterized by the presence of two tellurium atoms bonded to two 4-methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-bis(4-methoxyphenyl)ditellane can be synthesized through the reaction of 4-methoxyphenyltellurium trichloride with sodium borohydride in the presence of a suitable solvent such as ethanol. The reaction proceeds as follows:
2C7H7OTeCl3+6NaBH4→C14H14O2Te2+6NaCl+3B2H6
The reaction is typically carried out at room temperature under an inert atmosphere to prevent oxidation of the tellurium compound.
Industrial Production Methods
Industrial production of 1,2-bis(4-methoxyphenyl)ditellane is not well-documented, likely due to its specialized applications and limited demand. the synthesis method described above can be scaled up for larger production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2-bis(4-methoxyphenyl)ditellane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide and other oxidation products.
Reduction: It can be reduced to form tellurium and 4-methoxyaniline.
Substitution: The tellurium atoms can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
Oxidation: Tellurium dioxide and 4-methoxyphenol.
Reduction: Tellurium and 4-methoxyaniline.
Substitution: Various halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
1,2-bis(4-methoxyphenyl)ditellane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tellurium bonds.
Biology: The compound has been studied for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with antioxidant or anticancer properties.
Industry: It is used in the synthesis of other organotellurium compounds, which have applications in materials science and catalysis.
Mechanism of Action
The mechanism of action of 1,2-bis(4-methoxyphenyl)ditellane involves its ability to interact with free radicals and other reactive species. The tellurium atoms in the compound can donate electrons to neutralize free radicals, thereby exhibiting antioxidant properties. Additionally, the compound can form stable complexes with various biomolecules, potentially influencing biological pathways and molecular targets.
Comparison with Similar Compounds
Similar Compounds
Diphenyl ditelluride: Similar structure but without the methoxy groups.
1,2-bis(3,4-dimethoxyphenyl)ditellane: Similar structure with additional methoxy groups.
Diphenyl diselenide: Similar structure with selenium instead of tellurium.
Uniqueness
1,2-bis(4-methoxyphenyl)ditellane is unique due to the presence of methoxy groups, which can influence its reactivity and stability. The methoxy groups can also enhance its solubility in organic solvents and potentially improve its biological activity compared to similar compounds without these groups.
Properties
CAS No. |
35684-37-8 |
|---|---|
Molecular Formula |
C14H14O2Te2 |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
1-methoxy-4-[(4-methoxyphenyl)ditellanyl]benzene |
InChI |
InChI=1S/C14H14O2Te2/c1-15-11-3-7-13(8-4-11)17-18-14-9-5-12(16-2)6-10-14/h3-10H,1-2H3 |
InChI Key |
YYFGVTIQGPAGRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)[Te][Te]C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


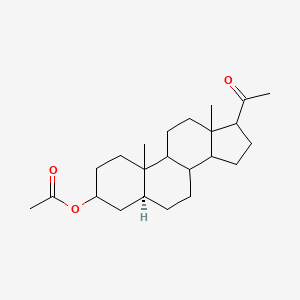
![N,N'-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide](/img/structure/B11948286.png)

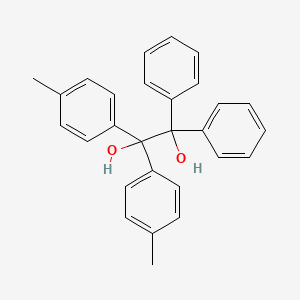
![methyl (2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}propanamido]hexanoate](/img/structure/B11948310.png)
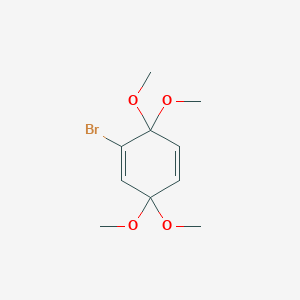
![Bicyclo[3.3.1]nonan-9-one oxime](/img/structure/B11948317.png)
![5,7-Dihydrodibenzo[c,E]thiepine 6,6-dioxide](/img/structure/B11948323.png)

